![molecular formula C16H13FO4 B3043330 2',4-Dihydroxy-5'-fluoro-3-methoxychalcone CAS No. 847-13-2](/img/structure/B3043330.png)
2',4-Dihydroxy-5'-fluoro-3-methoxychalcone
Overview
Description
2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone is a chemical compound with the molecular formula C16H13FO4 . It is a type of chalcone, a class of compounds that have shown promise for new drug investigations . Chalcones are known for their wide range of therapeutic activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .
Synthesis Analysis
The synthesis of chalcones, including 2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone, involves the creation of an α,β-unsaturated ketone that contains the reactive keto-ethylenic group –CO–CH=CH– . This group is a chromophore responsible for the color in chalcone compounds, depending on the presence of other auxochromes . Chalcones can be used to obtain several heterocyclic rings through ring closure reactions .Molecular Structure Analysis
The molecular structure of 2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone consists of two aromatic rings linked by an aliphatic three-carbon chain . The molecule has conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system . This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone include its molecular formula (C16H13FO4) and molecular weight (288.27) . More detailed properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
- Research Context : Studies have investigated its potential as a natural antioxidant in various systems, including cellular models and animal experiments .
- Research Context : Researchers have explored its impact on inflammatory pathways, cytokine regulation, and tissue inflammation .
- Research Context : Investigations focus on its effects on cancer cell proliferation, apoptosis, and metastasis inhibition .
- Research Context : Studies explore its efficacy against specific pathogens and its potential as a natural alternative to conventional antimicrobials .
- Research Context : Investigations include neurodegenerative disease models and neuronal cell cultures .
- Research Context : Studies explore its effects on blood vessels, lipid metabolism, and heart function .
- Research Context : Formulations with this compound could address skin aging, inflammation, and UV-induced damage .
Antioxidant Properties
Anti-Inflammatory Activity
Anticancer Potential
Antimicrobial Properties
Neuroprotective Effects
Cardiovascular Health
Skin Health and Cosmetics
Metabolic Disorders
properties
IUPAC Name |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-21-16-8-10(3-6-15(16)20)2-5-13(18)12-9-11(17)4-7-14(12)19/h2-9,19-20H,1H3/b5-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEQRZWKCUESAZ-GORDUTHDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4-Dihydroxy-5'-fluoro-3-methoxychalcone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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